3-(4-Allyl-2-methoxyphenoxy)propanoic acid

Übersicht

Beschreibung

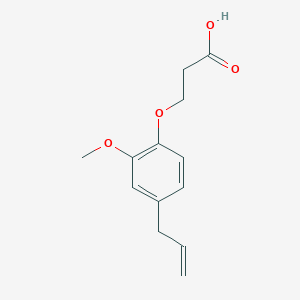

3-(4-Allyl-2-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C13H16O4. It is characterized by the presence of an allyl group, a methoxy group, and a phenoxy group attached to a propanoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Allyl-2-methoxyphenoxy)propanoic acid typically involves the reaction of 4-allyl-2-methoxyphenol with an appropriate propanoic acid derivative. One common method includes the esterification of 4-allyl-2-methoxyphenol with a propanoic acid derivative, followed by hydrolysis to yield the desired acid .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Allyl-2-methoxyphenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxypropanoic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pain Management and Analgesics

One of the notable applications of 3-(4-Allyl-2-methoxyphenoxy)propanoic acid is in the development of analgesic compounds. Derivatives of this compound have been synthesized and studied for their pain-relieving properties. For instance, N,N-disubstituted amides derived from this acid have shown effectiveness as painkillers, including use in clinical settings for patients with extensive burns .

Antibiotic Properties

The compound has also been linked to antibiotic activity through its derivatives. Certain amides of 2-(4-allyl-2-methoxyphenoxy)acetic acid were identified as structural analogs of phenoxymethylpenicillin, an acid-resistant antibacterial agent. These derivatives exhibit significant antibacterial efficacy when administered orally .

Synthetic Adaptogens

Research has indicated that derivatives of this compound can function as synthetic adaptogens, substances that enhance the body's resilience to stressors. Specifically, compounds like N-(adamantan-2-yl)- and N-[(adamantan-1-yl)methyl]- derivatives have been proposed for their potential to improve human resistance to extreme environmental conditions .

Synthetic Biology

Biobased Polyester Thermosets

this compound can be utilized in the synthesis of biobased polyester thermosets. This application is particularly relevant in developing sustainable materials for various industrial uses. The compound's structure allows it to participate in polymerization reactions that yield high-performance thermosetting plastics .

Material Sciences

Polymer Chemistry

In polymer chemistry, the incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The ability to modify polymers with this compound opens avenues for creating advanced materials suitable for engineering applications.

Case Studies

Wirkmechanismus

The mechanism of action of 3-(4-Allyl-2-methoxyphenoxy)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Methoxyphenyl)propanoic acid: Lacks the allyl group, which may affect its reactivity and biological activity.

3-(4-Allylphenoxy)propanoic acid: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

3-(4-Allyl-2-methoxyphenoxy)propanoic acid is unique due to the presence of both the allyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications .

Biologische Aktivität

3-(4-Allyl-2-methoxyphenoxy)propanoic acid, also known by its CAS number 98017-93-7, is a compound with a molecular formula of C13H16O4. It is characterized by the presence of an allyl group and a methoxyphenoxy moiety, which contribute to its biological activity. This article delves into the biological activities associated with this compound, including its synthesis, potential therapeutic applications, and findings from recent research studies.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions. A notable method involves the reaction of eugenol with sodium hydroxide in a controlled environment to yield the desired product. The process typically includes:

- Refluxing eugenol with sodium hydroxide in water.

- Acidification of the reaction mixture to isolate the product.

- Extraction and purification using organic solvents.

This method has shown a good yield of approximately 79% for the compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies where bacterial strains such as Escherichia coli were tested, the compound demonstrated effective inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This effect may be attributed to its ability to modulate signaling pathways involved in inflammation, making it a candidate for further exploration in inflammatory disease treatments .

Antioxidant Activity

Another area of interest is the antioxidant activity of this compound. Preliminary assays indicate that it can scavenge free radicals effectively, which is vital for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, various concentrations of this compound were tested against E. coli. The results indicated that:

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 2.0 | 20 |

The highest concentration showed significant antibacterial activity, suggesting a dose-dependent response .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in cultured macrophages. The findings suggest that it may inhibit NF-kB signaling pathways, which are critical in mediating inflammatory responses.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 90 |

These results highlight its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

3-(2-methoxy-4-prop-2-enylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-4-10-5-6-11(12(9-10)16-2)17-8-7-13(14)15/h3,5-6,9H,1,4,7-8H2,2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOFYOTZGYPSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.